B1192599 CWP232291

CWP232291

Cat. No. B1192599
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

Scientific Research Applications

Inhibiting Hematologic Malignancies

CWP232291, a novel small molecule, inhibits the Wnt signaling pathway through beta-catenin degradation. It exhibits selective cytotoxicity in hematologic malignancies like acute myeloid leukemia (AML) and B-cell neoplasms, showing more potency than traditional anti-leukemic agents. This is evident in both cell lines and primary patient samples, suggesting its potential in treating hematologic malignancies, especially AML and B-cell neoplasms (Sung‐Doo Kim et al., 2011).

Treatment of Gastrointestinal Cancers

CWP232291 has shown efficacy in preclinical models for gastrointestinal cancers, particularly in cell lines and mouse models with mutations in the β-catenin signaling pathway. It holds potential as a therapeutic strategy in these cancers, highlighting its effectiveness in specific genetic contexts of gastrointestinal malignancies (Jun Won Park et al., 2017).

Targeting Castration-Resistant Prostate Cancer

CWP232291 induces endoplasmic reticulum stress and apoptosis in castration-resistant prostate cancer (CRPC) cells. It downregulates androgen receptor and its variants and has demonstrated in vitro and in vivo efficacy against CRPC, suggesting a novel therapeutic strategy against this disease (S. Pak et al., 2019).

Novel Therapeutic Strategy in Ovarian Cancer

Studies indicate that CWP232291 significantly attenuates ovarian cancer growth by inhibiting β-catenin. It shows promise in suppressing growth in cisplatin-resistant cell lines and patient-derived organoids, positioning it as a novel therapeutic strategy against ovarian cancer (Wenyu Wang et al., 2022).

Effectiveness in Multiple Myeloma

In multiple myeloma (MM), CWP232291 demonstrates potent growth inhibitory activity and induces apoptosis. It has shown impressive anti-tumor efficacy in MM tumor-bearing mice models, suggesting its potential application in treating MM (J. Cha et al., 2010).

properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CWP-232291;  CWP232291;  CWP 232291.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.